(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 325.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H29NO3, with a molecular weight of 319.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H29NO3 |
Molecular Weight | 319.4 g/mol |
CAS Number | 164104-49-8 |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Similar compounds have shown to influence the vesicular monoamine transporter 2 (VMAT2) pathway. VMAT2 is responsible for packaging monoamines into synaptic vesicles; inhibition leads to increased availability of neurotransmitters in the synaptic cleft.
- Inhibition of VMAT2 : Compounds that inhibit VMAT2 prevent the storage of neurotransmitters like dopamine and serotonin in vesicles, leading to altered neurotransmission.
- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Valbenazine : A compound with structural similarities has been approved for treating tardive dyskinesia. It demonstrates significant binding affinity to VMAT2 (Ki = 150 nM) and has been shown to decrease the release of monoamines .
- Neurotransmitter Release Studies : In vitro studies indicate that compounds similar to (2S,3S,11Bs)-9,10-dimethoxy derivatives can modulate dopamine release in neuronal cultures. This suggests potential applications in treating conditions like schizophrenia or Parkinson's disease.
Case Study 1: Tardive Dyskinesia Treatment
A clinical trial involving valbenazine showed significant improvements in patients with tardive dyskinesia compared to placebo groups. The study highlighted the importance of VMAT2 inhibition in managing symptoms associated with excessive dopamine signaling .
Case Study 2: Neuroprotection in Animal Models
Research on related compounds demonstrated protective effects against neurotoxic agents in rat models. The administration of these compounds resulted in reduced neuronal death and improved behavioral outcomes post-exposure to neurotoxins .
Propriétés
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-VJWKIOKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747660 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-77-0 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.